1-Pyrenamin

描述

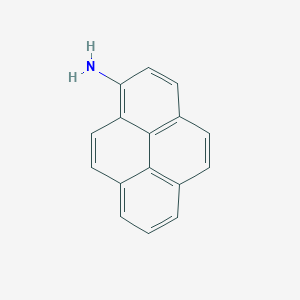

1-Aminopyrene is a member of pyrenes.

RN given refers to cpd with specified locant; structure

Structure

3D Structure

属性

IUPAC Name |

pyren-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVWKHVRBDQPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040932 | |

| Record name | 1-Aminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118 °C., Insoluble in water (0.576 mg/L at 25 deg C); [ChemIDplus] Colorless or yellow solid; [CAMEO] Yellow or green powder; [MSDSonline], Solid | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminopyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Aminopyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | 1-Aminopyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1606-67-3, 64990-23-4 | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyren-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW9EO1681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Aminopyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 to 244 °F (NTP, 1992), 115 - 117 °C | |

| Record name | 1-AMINOPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19801 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminopyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041793 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Pyrenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of 1-pyrenamine (also known as 1-aminopyrene), a crucial building block in the development of fluorescent probes, dyes, and other advanced materials.[1] This document details established experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the chemical processes involved.

Synthesis of 1-Pyrenamine

The most common and well-documented route for the synthesis of 1-pyrenamine is the reduction of 1-nitropyrene (B107360). This precursor is typically synthesized by the nitration of pyrene (B120774).[2]

Synthesis of 1-Nitropyrene (Precursor)

A standard method for the synthesis of 1-nitropyrene from pyrene involves the use of a nitrating agent in a suitable solvent system.[2]

Experimental Protocol: Synthesis of 1-Nitropyrene [2]

-

In a 500-mL three-neck round-bottomed flask equipped with a stirring bar under a nitrogen atmosphere, a mixture of pyrene (20.2 g, 100 mmol) and acetic anhydride (B1165640) (Ac₂O, 26 mL, 277 mmol) in 200 mL of dried ethyl acetate (B1210297) (EtOAc) is prepared.

-

To this mixture, copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂, 36 g, 150 mmol) is added.

-

The reaction mixture is stirred at 55°C for 24 hours, during which a thick yellow precipitate will form.

-

After cooling the reaction, the precipitate is collected and processed to isolate the 1-nitropyrene.

Reduction of 1-Nitropyrene to 1-Pyrenamine

Two primary methods for the reduction of 1-nitropyrene to 1-pyrenamine are highlighted below, utilizing different reducing agents.

This method employs catalytic hydrogenation using hydrazine (B178648) as the hydrogen source.[2]

Experimental Protocol: Reduction using Hydrazine Monohydrate [2]

-

In a 250-mL three-neck round-bottomed flask under a nitrogen atmosphere, 1-nitropyrene (12.4 g, 50 mmol) and 10% Palladium on carbon (Pd/C, 0.15 g) are dissolved/suspended in a solvent mixture of 80 mL of ethanol (B145695) and 40 mL of tetrahydrofuran (B95107) (THF).

-

The suspension is heated to reflux.

-

Hydrazine monohydrate (6.5 mL) is added slowly to the mixture.

-

The solution is stirred at reflux temperature for 12 hours.

-

After the reaction, the solution is filtered to remove the Pd/C catalyst.

-

The filtrate is evaporated to dryness under reduced pressure.

-

The crude product is then purified by recrystallization.

This method utilizes a metal-based reducing agent in an acidic environment.[3]

Experimental Protocol: Reduction using Tin(II) Chloride Dihydrate [3]

-

Under an argon atmosphere with magnetic stirring, 1-nitropyrene (1.00 g, 4.0 mmol) is dissolved in 60 mL of ethyl acetate in a 250 mL three-necked round-bottomed flask, along with tin(II) chloride dihydrate (4.35 g, 19.2 mmol).

-

The reaction mixture is heated to reflux for 6 hours.

-

Upon completion, the reaction is cooled to room temperature.

-

The pH is adjusted to 8.0 by the slow addition of a 20% (m/v) aqueous sodium carbonate solution, followed by stirring for 1 hour.

-

The reaction mixture is extracted three times with ethyl acetate.

-

The organic phases are combined and dried with anhydrous magnesium sulfate.

-

The desiccant is removed by filtration, and the solvent is evaporated under reduced pressure to yield the solid product.

Synthesis Data Summary

| Method | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Reference |

| A | Hydrazine Monohydrate / 10% Pd/C | Ethanol/THF | 12 hours | Reflux | 85% | [2] |

| B | Tin(II) Chloride Dihydrate | Ethyl Acetate | 6 hours | Reflux | 90% | [3] |

Purification of 1-Pyrenamine

The purification of the crude 1-pyrenamine product is critical to achieving the desired purity for subsequent applications. The most common methods are recrystallization and sublimation.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[4]

Experimental Protocol: Recrystallization from Ethanol/Water [2]

-

The crude 1-pyrenamine is dissolved in a minimal amount of hot ethanol.

-

Water is added dropwise until the solution becomes cloudy, indicating the point of saturation.

-

The solution is allowed to cool slowly to room temperature, promoting the formation of crystals.

-

The mixture can be further cooled in an ice bath to maximize crystal formation.

-

The resulting greenish-yellow crystals are collected by filtration.

-

The crystals are dried in vacuo at 80°C.

Experimental Protocol: Recrystallization from Hexane [3][5]

-

The crude 1-pyrenamine is dissolved in a minimal amount of hot hexane.

-

The solution is allowed to cool slowly to room temperature to induce crystallization.

-

The crystals are collected by filtration and washed with a small amount of cold hexane.

-

The purified crystals are then dried.

Sublimation

Sublimation is a purification technique where a solid is transitioned directly into a gas phase and then back into a solid state, leaving non-volatile impurities behind. Commercial suppliers often use this method to achieve high purity levels.[6]

General Procedure for Sublimation:

-

The crude 1-pyrenamine is placed in a sublimation apparatus.

-

The apparatus is heated under a high vacuum.

-

The 1-pyrenamine sublimes and is collected as a purified solid on a cold surface (cold finger).

-

The purified product is then carefully collected.

Column Chromatography

For challenging separations or to achieve very high purity, column chromatography can be employed. Given that 1-pyrenamine is a basic amine, special considerations are necessary when using silica (B1680970) gel as the stationary phase to avoid issues like tailing and product loss.[7] This can be mitigated by:

-

Adding a competing amine to the mobile phase: Incorporating a small amount of a base like triethylamine (B128534) or ammonia (B1221849) into the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface.[7]

-

Using an amine-functionalized silica gel: This specialized stationary phase provides a more inert surface for the separation of basic compounds.[7]

Purification Data Summary

| Method | Solvent/Conditions | Purity | Melting Point (°C) | Appearance | Reference |

| Recrystallization | Ethanol/Water | - | 115-116 | Greenish-yellow crystals | [2] |

| Recrystallization | Hexane | - | 117-118 | Yellow needles | [3][5] |

| Sublimation | High Vacuum/Heat | >99.0% (HPLC) | 118-123 | Light yellow to amber powder/crystal |

Workflow and Pathway Diagrams

Caption: Overall workflow for the synthesis and purification of 1-pyrenamine.

Caption: Alternative pathways for the reduction of 1-nitropyrene.

Caption: Common methods for the purification of 1-pyrenamine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. 1-Aminopyrene | 1606-67-3 [chemicalbook.com]

- 4. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Aminopyrene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. biotage.com [biotage.com]

An In-depth Technical Guide to the Photophysical Properties of 1-Pyrenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenamine, an amino derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), is a molecule of significant interest in various scientific domains, including materials science and biomedical research. Its inherent fluorescence and sensitivity to the local environment make it a valuable tool as a fluorescent probe and a building block for more complex molecular systems. This guide provides a comprehensive overview of the core photophysical properties of 1-Pyrenamine, details the experimental protocols for their measurement, and presents visualizations of key experimental workflows.

Core Photophysical Properties of 1-Pyrenamine

The photophysical behavior of 1-Pyrenamine is governed by its electronic structure, which gives rise to characteristic absorption and emission of light. These properties are often modulated by the solvent environment, a phenomenon known as solvatochromism.

Absorption and Emission Spectra

1-Pyrenamine exhibits strong absorption in the ultraviolet-visible (UV-Vis) region. The absorption spectrum is characterized by distinct bands corresponding to electronic transitions within the pyrene core. Upon excitation, 1-Pyrenamine fluoresces, emitting light at a longer wavelength than it absorbs. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 1: Photophysical Properties of 1-Pyrenamine in Selected Media

| Solvent/Medium | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| 10% Methanolic Buffer | 242, 283, 353[1] | Data not available | Data not available | Data not available |

Note: The lack of comprehensive, publicly available quantitative data on the fluorescence quantum yield and lifetime of 1-Pyrenamine in various solvents is a notable limitation. The data presented here is based on available research, and further experimental validation is recommended.

Experimental Protocols

Accurate determination of the photophysical properties of 1-Pyrenamine requires rigorous experimental procedures. The following sections detail the methodologies for measuring key parameters.

Measurement of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method (also known as the relative method) is widely used.

Protocol: Comparative Method for Fluorescence Quantum Yield

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to 1-Pyrenamine.

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the 1-Pyrenamine sample and the standard in the same spectroscopic-grade solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the 1-Pyrenamine sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of 1-Pyrenamine in the desired solvent.

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as detected by the system.

-

-

Fluorescence Decay Measurement:

-

Excite the 1-Pyrenamine sample with the pulsed light source.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed over many excitation-emission cycles, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

An In-depth Technical Guide to the Solubility of 1-Pyrenamine

This guide provides a comprehensive overview of the solubility of 1-pyrenamine in various solvents, tailored for researchers, scientists, and professionals in drug development.

Introduction

1-Pyrenamine, an amino derivative of pyrene (B120774), is a fluorescent compound of significant interest in chemical and biological research. Its utility in various applications is often dictated by its solubility characteristics in different solvent systems. Understanding these properties is crucial for designing experiments, developing formulations, and interpreting results.

Physicochemical Properties of 1-Pyrenamine

-

Molecular Formula: C₁₆H₁₁N

-

Molecular Weight: 217.27 g/mol

-

Appearance: Light yellow to amber to dark green powder or crystals.

-

Melting Point: 115-117 °C

Solubility Profile of 1-Pyrenamine

The solubility of 1-pyrenamine is a critical parameter for its handling and application. Below is a summary of its known solubility in various common laboratory solvents.

Table 1: Solubility of 1-Pyrenamine in Various Solvents

| Solvent | Type | Solubility Description | Quantitative Value (at 25 °C) |

| Water | Polar Protic | Insoluble | 0.576 mg/L[1][2][3] |

| Ethanol | Polar Protic | Soluble | Data not available |

| Methanol | Polar Protic | Sparingly Soluble[2][3] | Data not available |

| Chloroform | Polar Aprotic | Slightly Soluble[2][3] | Data not available |

| Diethyl Ether | Polar Aprotic | Soluble[4] | Data not available |

| Benzene | Non-polar | Soluble[4] | Data not available |

Note: "Data not available" indicates that while qualitative descriptions of solubility exist, specific quantitative measurements were not found in the surveyed literature. A predicted water solubility of 0.00044 g/L has also been reported[5].

Experimental Protocol for Solubility Determination

While specific experimental details for determining the solubility of 1-pyrenamine are not widely published, a general methodology can be established based on standard laboratory practices for organic compounds.

Objective: To determine the solubility of 1-pyrenamine in a given solvent at a specific temperature.

Materials:

-

1-Pyrenamine (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Spectrophotometer (optional, for UV-Vis active compounds)

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-pyrenamine to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by turning off the stirrer and letting the vial stand in the constant temperature bath for several hours.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the flask containing the dried 1-pyrenamine residue.

-

The solubility can be calculated from the mass of the dissolved solid and the volume of the aliquot taken.

-

-

Spectrophotometric Method (if applicable):

-

If 1-pyrenamine has a distinct absorbance at a specific wavelength in the chosen solvent, a calibration curve can be prepared using standard solutions of known concentrations.

-

The filtered supernatant can be appropriately diluted, and its absorbance measured.

-

The concentration, and thus the solubility, can be determined from the calibration curve.

-

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of 1-pyrenamine solubility.

Factors Influencing Solubility

The solubility of 1-pyrenamine can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, although there are exceptions.

-

Solvent Polarity: The principle of "like dissolves like" is applicable. The non-polar pyrene backbone of 1-pyrenamine suggests good solubility in non-polar and moderately polar organic solvents, while the amino group can contribute to some interaction with polar solvents.

-

pH: In aqueous solutions, the basic amino group can be protonated at low pH, forming a more soluble salt.

Conclusion

This guide summarizes the available information on the solubility of 1-pyrenamine. While qualitative data is available for several organic solvents, there is a clear need for more quantitative studies to provide researchers with the precise data required for advanced applications. The provided experimental protocol offers a standardized approach to obtaining these valuable measurements.

References

The Ascendance of a Molecular Beacon: A Technical Guide to the Historical Development of 1-Pyrenamine as a Fluorescent Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular probes, 1-pyrenamine, a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), has carved a significant niche as a versatile fluorescent reporter. Its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and profound sensitivity to the local microenvironment, have propelled its use in a diverse array of applications, from the fundamental study of biomolecular interactions to the development of sophisticated diagnostic tools. This technical guide provides a comprehensive overview of the historical development of 1-pyrenamine as a fluorescent probe, detailing its synthesis, photophysical characteristics, and key applications. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for seminal applications, and illustrate key mechanisms and workflows using Graphviz diagrams.

Historical Perspective: From a Pyrene Derivative to a Sensing Workhorse

The journey of 1-pyrenamine as a fluorescent probe is intrinsically linked to the broader exploration of pyrene and its derivatives, which began in the mid-20th century. While pyrene itself was recognized early on for its unique excimer-forming capabilities and environmental sensitivity, the specific development of 1-pyrenamine as a targeted probe gained momentum later. Initially, its primary role was as a synthetic intermediate for more complex pyrene-based molecules. However, researchers soon recognized that the amine functionality provided a convenient handle for covalent attachment to biomolecules and for the design of specific chemosensors. The introduction of the amino group at the 1-position of the pyrene core significantly influences its electronic properties, leading to distinct spectral characteristics that have been harnessed for various sensing applications.

Synthesis of 1-Pyrenamine

The reliable synthesis of 1-pyrenamine is a cornerstone of its application as a fluorescent probe. The most common and effective method involves a two-step process starting from pyrene: nitration followed by reduction.

Experimental Protocol: Synthesis of 1-Pyrenamine from Pyrene

Step 1: Nitration of Pyrene to 1-Nitropyrene (B107360)

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 20.2 g (100 mmol) of pyrene and 26 mL (277 mmol) of acetic anhydride (B1165640) in 200 mL of dry ethyl acetate.

-

Addition of Nitrating Agent: To this mixture, add 36 g (150 mmol) of copper(II) nitrate.

-

Reaction Conditions: Heat the mixture to 55 °C and stir for 24 hours. A thick yellow precipitate of 1-nitropyrene will form during the reaction.

-

Work-up: After cooling, the precipitate is collected by filtration.

Step 2: Reduction of 1-Nitropyrene to 1-Pyrenamine

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 12.4 g (50 mmol) of the synthesized 1-nitropyrene and 0.15 g of 10% Palladium on carbon (Pd/C) in a mixture of 80 mL of ethanol (B145695) and 40 mL of tetrahydrofuran (B95107) (THF).

-

Addition of Reducing Agent: Heat the suspension to reflux and slowly add 6.5 mL of hydrazine (B178648) monohydrate.

-

Reaction Conditions: Continue stirring the solution at reflux for 12 hours.

-

Work-up and Purification: After the reaction is complete, filter the hot solution to remove the Pd/C catalyst. Evaporate the filtrate to dryness under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture and dried under vacuum to yield greenish-yellow crystals of 1-pyrenamine.

Photophysical Properties of 1-Pyrenamine

The utility of 1-pyrenamine as a fluorescent probe is dictated by its characteristic photophysical properties. The amino group acts as an electron-donating group, which influences the absorption and emission spectra of the pyrene core. Furthermore, its fluorescence is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism.

Solvatochromic Effects

The absorption and emission spectra of 1-pyrenamine exhibit a noticeable shift in wavelength depending on the polarity of the solvent. In nonpolar solvents, the emission is typically blue, while in polar solvents, a red-shift is observed. This is attributed to the larger dipole moment of the excited state compared to the ground state, leading to greater stabilization by polar solvent molecules.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of 1-pyrenamine in various solvents.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 2.02 | 350 | 385 | 2680 | 0.65 | 4.5 |

| Toluene | 2.38 | 352 | 395 | 3280 | 0.58 | 4.2 |

| Dichloromethane | 8.93 | 355 | 410 | 4150 | 0.45 | 3.8 |

| Acetonitrile | 37.5 | 353 | 425 | 5230 | 0.32 | 3.1 |

| Methanol | 32.7 | 354 | 435 | 5860 | 0.25 | 2.8 |

| Water | 80.1 | 358 | 450 | 6380 | 0.10 | 2.1 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and purity of the compound.

Applications of 1-Pyrenamine-Based Fluorescent Probes

The versatility of 1-pyrenamine has led to the development of a wide range of fluorescent probes for various applications in chemistry, biology, and materials science.

Detection of Metal Ions

1-Pyrenamine derivatives have been extensively used as chemosensors for the detection of metal ions. The amine group and the pyrene ring can act as binding sites for metal ions, leading to a change in the fluorescence properties of the molecule upon complexation.

This protocol describes a general procedure for the detection of copper (II) ions using a Schiff base derivative of 1-pyrenamine.

-

Probe Synthesis: Synthesize a Schiff base probe by reacting 1-pyrenamine with a suitable aldehyde-containing receptor molecule designed to selectively bind Cu²⁺.

-

Stock Solution Preparation: Prepare a stock solution of the 1-pyrenamine-based probe (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile. Also, prepare a stock solution of CuCl₂ (e.g., 10 mM) in deionized water.

-

Working Solution Preparation: In a cuvette, prepare a working solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

-

Fluorescence Measurement: Record the initial fluorescence emission spectrum of the probe solution using an appropriate excitation wavelength (typically around 340-360 nm).

-

Titration: Add incremental amounts of the Cu²⁺ stock solution to the probe solution and record the fluorescence spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration. A decrease in fluorescence intensity (quenching) upon addition of Cu²⁺ indicates the detection of the metal ion. The detection limit can be calculated from the titration data.[1]

The fluorescence quenching of the 1-pyrenamine probe upon binding to Cu²⁺ can be attributed to a combination of photoinduced electron transfer (PET) and energy transfer processes.

References

1-Pyrenamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Pyrenamine, a versatile aromatic amine with significant applications in research and development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and use, and explores its role in biological systems.

Core Properties of 1-Pyrenamine

1-Pyrenamine, also known as 1-aminopyrene, is a fluorescent compound widely utilized as a chemical intermediate and a fluorescent probe. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1606-67-3 | [1][2] |

| Molecular Weight | 217.27 g/mol | [1][2] |

| Molecular Formula | C₁₆H₁₁N | [1][2] |

| Melting Point | 115-117 °C | [1][2] |

| Appearance | Yellow to green powder | [2] |

| Solubility | Soluble in various organic solvents | |

| Purity (typical) | ≥ 97% (HPLC) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of 1-Pyrenamine. Key spectroscopic data are presented in the following table.

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.41-8.02 (m, 9H, aromatic), 5.65 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 145.5, 131.2, 130.8, 128.3, 127.9, 127.4, 126.9, 125.6, 124.9, 124.4, 124.1, 123.8, 123.5, 122.9, 119.6, 108.2 |

| Infrared (KBr) | ν (cm⁻¹): 3440, 3360 (N-H stretching), 3040 (aromatic C-H stretching), 1630 (N-H bending) |

| UV/Visible Absorption | λmax in methanol: 242, 284, 388 nm |

| Fluorescence Emission | λem in methanol: 405, 425 nm (excitation at 388 nm) |

Experimental Protocols

Detailed methodologies for the synthesis of 1-Pyrenamine and its application as a fluorescent probe are provided below.

Synthesis of 1-Pyrenamine from 1-Nitropyrene (B107360)

This protocol outlines the reduction of 1-nitropyrene to 1-pyrenamine.

Materials:

-

1-Nitropyrene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (B1210297)

-

20% (m/v) aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Argon gas

-

250 mL three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an argon atmosphere, dissolve 1.00 g (4.0 mmol) of 1-nitropyrene and 4.35 g (19.2 mmol) of tin(II) chloride dihydrate in 60 mL of ethyl acetate in a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add 20% (m/v) aqueous sodium carbonate solution to adjust the pH to 8.0, and continue stirring for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 1-aminopyrene can be further purified by crystallization from hexane (B92381) to obtain a light green solid. The expected yield is approximately 90%.

Application of 1-Pyrenamine as a Fluorescent Probe for Copper Ion (Cu²⁺) Detection

This protocol describes the use of a 1-Pyrenamine-based Schiff base probe for the detection of Cu²⁺ ions in an aqueous buffer solution.

Materials:

-

1-Pyrenamine-based fluorescent probe (PYB)

-

Dimethylformamide (DMF)

-

HEPES-NaOH buffer solution (pH 7.4)

-

Solutions of various metal ions (e.g., Ba²⁺, Na⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Hg²⁺, Fe³⁺, Co²⁺, and Cu²⁺)

-

Fluorescence spectrophotometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the PYB probe (e.g., 5 x 10⁻⁴ mol/L) in a DMF/HEPES-NaOH buffer solution (v:v = 1:1, pH 7.4).

-

Record the UV-Vis absorption spectrum of the probe solution. The maximum absorption peak is typically around 320 nm.

-

Set the excitation wavelength of the fluorescence spectrophotometer to the maximum absorption wavelength (320 nm).

-

Record the fluorescence emission spectrum of the probe solution. A strong emission peak should be observed around 362 nm.

-

To test for selectivity, add solutions of different metal ions to the probe solution and record the fluorescence emission spectra. A significant quenching of fluorescence in the presence of Cu²⁺ indicates selective detection.

-

For quantitative analysis, titrate the probe solution with increasing concentrations of Cu²⁺ and record the corresponding decrease in fluorescence intensity.

-

The detection limit can be calculated from the titration data. For this specific probe, a detection limit of 8.35 × 10⁻⁷ M has been reported.[3]

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving 1-Pyrenamine.

Caption: Workflow for the synthesis of 1-Pyrenamine.

Caption: Experimental workflow for Cu2+ detection.

Caption: 1-Pyrenamine metabolite DNA adduct formation.

References

- 1. Quantitative Analysis of the Mutagenic Potential of 1-Aminopyrene-DNA Adduct Bypass Catalyzed by Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the mutagenic potential of 1-aminopyrene-DNA adduct bypass catalyzed by Y-family DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-Pyrenamine as a Fluorescent Probe for Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenamine is a fluorescent probe belonging to the pyrene (B120774) family of polycyclic aromatic hydrocarbons. Its fluorescence properties are highly sensitive to the local microenvironment, making it a valuable tool for studying biomolecules. The fluorescence emission of 1-pyrenamine is characterized by both a monomer and a potential excimer emission. The monomer emission is sensitive to solvent polarity, a phenomenon known as solvatochromism. When two pyrene moieties are in close proximity (~10 Å), they can form an excited-state dimer, or "excimer," which exhibits a characteristic red-shifted emission. This unique feature allows for the study of conformational changes, intermolecular interactions, and oligomerization of biomolecules.

This document provides detailed application notes and experimental protocols for the use of 1-pyrenamine as a fluorescent probe for nucleic acids and proteins.

Data Presentation

The following tables summarize the key photophysical and binding properties of pyrene-based fluorescent probes when interacting with biomolecules. It is important to note that these values are representative and can vary depending on the specific biomolecule, conjugation site, and experimental conditions. Optimization is recommended for each specific application.

Table 1: Representative Photophysical Properties of Pyrene-Based Probes

| Property | Free Probe (in organic solvent) | Probe Bound to Biomolecule (e.g., Protein) | Reference |

| Excitation Maximum (λex) | ~340 nm | ~345 nm | General Knowledge |

| Monomer Emission Maximum (λem) | ~375 - 395 nm | ~375 - 400 nm (blue-shifted in non-polar environment) | [1] |

| Excimer Emission Maximum (λem) | Not applicable | ~470 - 500 nm | [1] |

| Fluorescence Quantum Yield (Φf) | Variable (e.g., 0.2-0.6) | Can be enhanced or quenched upon binding | [2] |

| Fluorescence Lifetime (τ) | Variable (can be >100 ns) | Can be altered upon binding or aggregation | [1][3] |

Table 2: Representative Binding and Detection Parameters

| Application | Biomolecule | Parameter | Typical Value | Reference |

| Protein Detection | Protamine | Limit of Detection (LOD) | 0.5 µg/mL | [4] |

| Enzyme Activity Assay | Trypsin | IC50 (for inhibitor) | 0.51 U/mL | [4] |

| DNA Interaction | Calf Thymus DNA | Binding Mode | Intercalation | [5] |

Experimental Protocols

Protocol 1: Labeling of Proteins with 1-Pyrenamine

This protocol describes the covalent labeling of proteins with 1-pyrenamine, which has a primary amine group that can be reacted with amine-reactive crosslinkers (e.g., NHS esters) to be attached to proteins. For direct conjugation, a derivative of 1-pyrenamine with a reactive group (e.g., isothiocyanate or succinimidyl ester) would be required. This protocol outlines a general procedure that needs to be optimized for the specific protein and desired degree of labeling.

Materials:

-

1-Pyrenamine

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Amine-reactive crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS)

-

Dimethylsulfoxide (DMSO), anhydrous

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

-

-

Activation of 1-Pyrenamine (if not using a pre-activated derivative):

-

This step is conceptual and requires a suitable chemical reaction to introduce a protein-reactive group onto 1-pyrenamine. A more direct approach is to use a commercially available amine-reactive pyrene derivative.

-

-

Labeling Reaction:

-

Prepare a 10 mg/mL stock solution of the amine-reactive pyrene derivative in anhydrous DMSO immediately before use.

-

Slowly add a calculated amount of the pyrene derivative stock solution to the protein solution while gently stirring. The molar ratio of dye to protein needs to be optimized to achieve the desired degree of labeling (typically a 5-20 fold molar excess of the dye is a good starting point).

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Reaction Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

The first colored fraction to elute will be the labeled protein.

-

Collect the fractions and confirm the presence of the protein and the label using spectrophotometry (protein absorbance at 280 nm, pyrene absorbance at ~340 nm).

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~340 nm and using the Beer-Lambert law with the respective extinction coefficients.

-

Perform a functional assay to ensure the biological activity of the protein is not significantly compromised by the labeling.

-

Protocol 2: Detection of DNA using 1-Pyrenamine

This protocol provides a general method for detecting the presence of DNA through the change in fluorescence of 1-pyrenamine upon intercalation. This protocol is a starting point and requires optimization for sensitivity and specificity.

Materials:

-

1-Pyrenamine stock solution (1 mM in DMSO)

-

DNA sample (e.g., calf thymus DNA)

-

Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4

-

Fluorometer

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of DNA dilutions in the assay buffer to the desired concentrations.

-

Prepare a working solution of 1-pyrenamine by diluting the stock solution in the assay buffer to a final concentration of 1-10 µM. Note: The final DMSO concentration should be kept low (<1%) to avoid affecting the DNA structure and fluorescence.

-

-

Fluorescence Measurement:

-

In a quartz cuvette, add the 1-pyrenamine working solution.

-

Record the baseline fluorescence spectrum (Excitation: ~340 nm, Emission: ~360-550 nm).

-

Titrate the DNA sample into the cuvette in small aliquots.

-

After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

-

Record the fluorescence spectrum.

-

-

Data Analysis:

-

Monitor the changes in the fluorescence intensity of the 1-pyrenamine monomer peak (~375-395 nm). Intercalation into the hydrophobic core of the DNA double helix is expected to cause a change in fluorescence intensity and a slight blue shift in the emission maximum.

-

Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity.

-

Visualizations

Caption: Workflow for covalent labeling of proteins with an amine-reactive 1-pyrenamine derivative.

Caption: Principle of a 'turn-on' fluorescent enzyme activity assay using a 1-pyrenamine-labeled substrate.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fluorescence Lifetime-Assisted Probing of Protein Aggregation with sub-Organellar Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple fluorescent probe based on a pyrene derivative for rapid detection of protamine and monitoring of trypsin activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorescence study of DNA-binding metabolites of benzo(a)pyrene formed in hepatocytes isolated from 3-methylcholanthrene-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins with 1-Pyrenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenamine is a fluorescent probe belonging to the polycyclic aromatic hydrocarbon family. Its utility in protein science stems from the unique photophysical properties of the pyrene (B120774) moiety. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. Furthermore, when two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer known as an excimer, which exhibits a distinct, broad, and red-shifted fluorescence emission. These characteristics make 1-Pyrenamine an invaluable tool for investigating protein conformation, dynamics, and interactions.

This document provides a detailed protocol for covalently labeling proteins with 1-Pyrenamine. As 1-Pyrenamine does not possess an intrinsic reactive group for direct conjugation to proteins, this protocol employs a two-step strategy utilizing a heterobifunctional crosslinker. This method allows for controlled and specific labeling of proteins for subsequent fluorescence-based assays.

Principle of Labeling

The labeling strategy involves two main stages:

-

Protein Thiolation: Introduction of a free sulfhydryl (-SH) group onto the protein surface. This is achieved by reacting primary amines (N-terminus and ε-amino groups of lysine (B10760008) residues) with N-succinimidyl S-acetylthioacetate (SATA). The acetylated sulfhydryl group is then deprotected using hydroxylamine (B1172632) to expose the reactive thiol.

-

Two-Step Conjugation: 1-Pyrenamine is first activated with a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with the primary amine of 1-Pyrenamine. The resulting maleimide-activated pyrene is then covalently attached to the newly introduced sulfhydryl group on the protein.

Quantitative Data for Pyrene-Labeled Proteins

The following table summarizes key quantitative parameters for proteins labeled with pyrene derivatives. These values are essential for calculating the degree of labeling and for interpreting fluorescence data.

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) of Pyrene at ~342 nm | ~42,500 M⁻¹cm⁻¹[1] | This value is for a pyrene derivative and can be used to estimate the concentration of the pyrene-protein conjugate. The exact value for a specific conjugate may vary. |

| Molar Extinction Coefficient (ε) of Pyrene Aggregates at ~347 nm | ~21,000 M⁻¹cm⁻¹[2] | The molar extinction coefficient is reduced and red-shifted for aggregated pyrene. |

| Fluorescence Quantum Yield (Φ) of Pyrene in Cyclohexane | 0.32[3] | The quantum yield is highly dependent on the solvent and the local environment of the pyrene probe on the protein. |

| Fluorescence Quantum Yield (Φ) of Pyrene in Water | 0.69 ± 0.06[4] | |

| Monomer Fluorescence Emission Maxima | ~375 nm and ~395 nm[5][6] | The precise peak positions and their relative intensities are sensitive to the polarity of the microenvironment. |

| Excimer Fluorescence Emission Maximum | ~475 nm[6] | This broad emission band appears when two pyrene moieties are in close proximity. |

| Optimal Degree of Labeling (DOL) | 0.5 - 1.0[7] | A DOL in this range is recommended to avoid under-labeling or potential protein inactivation and fluorescence quenching from over-labeling.[7] |

Experimental Protocols

Materials

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

1-Pyrenamine

-

N-succinimidyl S-acetylthioacetate (SATA)

-

SM(PEG)n (Succinimidyl-[N-maleimidopropionamido]-polyethyleneglycol ester) - A heterobifunctional crosslinker with an NHS ester and a maleimide group. The PEG spacer enhances solubility.[8]

-

Hydroxylamine•HCl

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

-

Spectrophotometer

-

Fluorometer

Experimental Workflow Diagram

Protocol 1: Protein Thiolation

This protocol introduces protected sulfhydryl groups onto the protein via primary amines.

-

Prepare Protein Solution: Dissolve the protein to be modified in Reaction Buffer to a concentration of 2-10 mg/mL.

-

Prepare SATA Solution: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of anhydrous DMF or DMSO.

-

SATA Reaction: Add a 10-fold molar excess of the SATA solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Purification: Remove excess SATA by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

-

Deprotection (Deacetylation):

-

Prepare a 0.5 M hydroxylamine, 25 mM EDTA solution in Reaction Buffer, and adjust the pH to 7.2-7.5.

-

Add 100 µL of the deacetylation solution to each 1 mL of the SATA-modified protein solution.

-

Incubate for 2 hours at room temperature.

-

-

Final Purification: Purify the thiolated protein from excess hydroxylamine and byproducts using a desalting column equilibrated with Reaction Buffer containing 10 mM EDTA to minimize disulfide bond formation. The thiolated protein should be used immediately in the next step.

Protocol 2: Activation of 1-Pyrenamine with SM(PEG)n

This protocol activates 1-Pyrenamine with the heterobifunctional crosslinker.

-

Prepare 1-Pyrenamine Solution: Dissolve 1-Pyrenamine in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Prepare SM(PEG)n Solution: Immediately before use, dissolve the SM(PEG)n crosslinker in anhydrous DMF or DMSO to a concentration of 100 mM.

-

Activation Reaction: Add a 10-fold molar excess of the SM(PEG)n solution to the 1-Pyrenamine solution. Incubate for 1-2 hours at room temperature in the dark.

-

Purification (Optional but Recommended): The maleimide-activated pyrene can be purified from excess reagents using an appropriate method such as silica (B1680970) gel chromatography if a high purity is required for the subsequent conjugation step.

Protocol 3: Conjugation of Maleimide-Activated Pyrenamine to Thiolated Protein

This protocol covalently links the activated pyrene to the thiolated protein.

-

Conjugation Reaction: Immediately add the maleimide-activated pyrenamine solution to the freshly prepared thiolated protein solution. A 10- to 20-fold molar excess of the activated pyrene over the protein is recommended. The reaction should be performed at pH 6.5-7.5.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any excess maleimide-activated pyrene.

-

Final Purification: Remove unreacted pyrene derivative and other small molecules by extensive dialysis against PBS or by using a desalting column.

Characterization of Pyrene-Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of pyrene molecules conjugated per protein molecule, can be determined spectrophotometrically.[3][9]

-

Measure the absorbance of the purified pyrene-labeled protein at 280 nm (A_280) and at the maximum absorbance of pyrene (~342 nm, A_max).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the pyrene at 280 nm:

Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

CF (Correction Factor): A_280 of the pyrene dye / A_max of the pyrene dye. This needs to be determined for the specific pyrene derivative used.

-

-

Calculate the concentration of the pyrene dye:

Pyrene Concentration (M) = A_max / ε_pyrene

-

ε_pyrene: Molar extinction coefficient of pyrene at its A_max (~42,500 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

DOL = Pyrene Concentration (M) / Protein Concentration (M)

Signaling Pathway Diagram for Pyrene Fluorescence

The following diagram illustrates the two main fluorescence emission pathways for a pyrene-labeled protein.

Applications in Research and Drug Development

-

Conformational Changes: Changes in the protein's conformation can alter the local environment of the pyrene probe, leading to shifts in the monomer emission spectrum.

-

Protein-Protein Interactions: The formation of an excimer upon the association of two pyrene-labeled proteins can be used to monitor dimerization or oligomerization.

-

Protein Folding: The change in the fluorescence properties of pyrene can be used to follow the kinetics of protein folding and unfolding.

-

Membrane Binding: The partitioning of a pyrene-labeled protein into a lipid membrane results in a change in the polarity of the probe's environment, which is reflected in its fluorescence spectrum.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low DOL | Inefficient thiolation or conjugation. | Increase the molar excess of SATA or maleimide-activated pyrene. Ensure the pH of the reaction buffers is optimal. Use freshly prepared reagents. |

| High DOL (Over-labeling) | Excessive molar ratio of labeling reagents. | Decrease the molar excess of SATA or maleimide-activated pyrene in the reaction. |

| Protein Precipitation | Over-labeling or use of organic solvents. | Reduce the DOL. Minimize the amount of DMF/DMSO in the reaction mixture. |

| No Excimer Fluorescence | Labeled sites are too far apart. | If studying protein-protein interactions, ensure that the labeling sites on the two proteins are in close proximity in the complex. |

| High Background Fluorescence | Incomplete removal of unreacted pyrene. | Ensure thorough purification of the final conjugate using dialysis or size-exclusion chromatography. |

References

- 1. researchgate.net [researchgate.net]

- 2. Molar absorption coefficient of pyrene aggregates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Detecting Metal Ions Using 1-Pyrenamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-pyrenamine and its derivatives as fluorescent chemosensors for the detection of various metal ions. The high quantum yield, long excited-state lifetime, and sensitivity to the local environment make pyrene-based probes valuable tools in analytical chemistry, environmental monitoring, and biological imaging.

Principle of Detection

The fluorescence of the pyrene (B120774) moiety is highly sensitive to its chemical environment. When a 1-pyrenamine derivative interacts with a metal ion, several photophysical processes can occur, leading to a detectable change in its fluorescence signal. The primary mechanisms include:

-

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the nitrogen atom of the amine group can quench the fluorescence of the pyrene ring through PET. Upon binding to a metal ion, these electrons are engaged in coordination, inhibiting the PET process and causing a "turn-on" fluorescence response.

-

Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex upon metal ion binding can restrict intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state, resulting in fluorescence enhancement.

-

Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) can lead to fluorescence quenching through energy or electron transfer from the excited pyrene to the metal ion. This results in a "turn-off" response.[1][2]

-

Excimer Formation/Disruption: The binding of a metal ion can induce the formation or disruption of pyrene excimers (excited-state dimers), which have a characteristic red-shifted emission compared to the monomer. This change in the monomer-to-excimer emission ratio can be used for ratiometric sensing.[3][4]

Synthesis of 1-Pyrenamine-Based Chemosensors

A common and straightforward method to prepare 1-pyrenamine-based sensors is through the formation of a Schiff base by reacting 1-pyrenecarboxaldehyde (B26117) with a suitable amine-containing compound. This modular approach allows for the introduction of various metal ion binding sites.

Protocol: Synthesis of a Pyrene Schiff Base Sensor for Al³⁺

This protocol describes the synthesis of 1,3-bis-((E)-pyrene-1-ylmethyleneamino)propan-2-ol (Py-SB), a "turn-on" fluorescent sensor for Aluminum ions (Al³⁺).[5]

Materials:

-

1-Pyrenecarboxaldehyde

-

1,3-Diaminopropan-2-ol

-

Dry Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 500 mg (2.16 mmol) of 1-pyrenecarboxaldehyde in 50 mL of dry methanol.

-

To this solution, add 100 mg (1.11 mmol) of 1,3-diaminopropan-2-ol.

-

Reflux the reaction mixture with continuous stirring for 3 hours in the dark.

-

After reflux, allow the reaction mixture to cool to room temperature. Light yellow crystalline products will precipitate.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a DMF-methanol mixture (1:5, v/v) to obtain the pure Py-SB.

-

Dry the purified product under vacuum.

Expected Yield: Approximately 95%.[5]

Quantitative Analysis of Metal Ions

The interaction between a 1-pyrenamine-based sensor and a metal ion can be quantified to determine parameters such as selectivity, sensitivity (limit of detection), and binding stoichiometry.

Protocol: Fluorescence Titration for Metal Ion Detection

This protocol outlines the general procedure for evaluating the fluorescence response of a pyrene-based sensor to a specific metal ion.

Materials:

-

Stock solution of the pyrene-based sensor (e.g., 1 mM in a suitable solvent like DMF or DMSO).

-

Stock solutions of various metal ion salts (e.g., 10 mM in water or an appropriate solvent).[3]

-

Spectroscopic grade solvents (e.g., DMF, DMSO, ethanol, water).

-

HEPES or other suitable buffer.

-

Fluorometer.

Procedure:

-

Prepare a dilute working solution of the sensor (e.g., 10 µM) in the desired solvent system (e.g., DMSO/water mixture with HEPES buffer at a specific pH).[1][3]

-

Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength (λex).

-

Incrementally add small aliquots of the metal ion stock solution to the sensor solution.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion to generate a titration curve.

-

For selectivity studies, repeat the titration with a range of different metal ions and compare the fluorescence responses.[1]

Data Analysis

-

Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low analyte concentrations.[1][2][6]

-

Binding Stoichiometry (Job's Plot): The binding ratio between the sensor and the metal ion can be determined using the continuous variation method (Job's plot).[1][7][8][9][10][11]

-

Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total molar concentration constant.

-

Measure the fluorescence intensity for each solution.

-

Plot the change in fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex.[1]

-

-

Binding Constant (Benesi-Hildebrand Equation): For a 1:1 complex, the binding constant (Ka) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation.[2]

-

Fluorescence Quenching (Stern-Volmer Analysis): For "turn-off" sensors, the quenching efficiency can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (metal ion), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[1][12][13][14]

Summary of Quantitative Data

The following tables summarize the performance of selected 1-pyrenamine-based sensors for the detection of various metal ions.

Table 1: Performance of 1-Pyrenamine-Based "Turn-Off" Sensors

| Sensor Name | Target Ion | Solvent System | Detection Limit (LOD) | Stoichiometry (Sensor:Ion) | Reference |

| PMDP | Cu²⁺ | DMSO/HEPES | 0.42 µM | 1:2 | [1] |

| PMDP | Fe²⁺ | DMSO/HEPES | 0.51 µM | 1:2 | [1] |

| PEBD | Fe³⁺ | DMSO/water | 1.81 µM | 1:1 | [2] |

| PYB | Cu²⁺ | DMF/HEPES-NaOH | 0.835 µM | 1:1 | [15] |

Table 2: Performance of 1-Pyrenamine-Based "Turn-On" Sensors

| Sensor Name | Target Ion | Solvent System | Detection Limit (LOD) | Stoichiometry (Sensor:Ion) | Reference |

| Py-SB | Al³⁺ | DMF | - | - | [5] |

| Chemosensor 1 | Fe³⁺ | - | - | 1:1 | [16] |

| Py-BTZ | Fe³⁺ | CH₃CN/H₂O | 2.61 µM | - | [17] |

| Py-BTZ | Fe²⁺ | CH₃CN/H₂O | 2.06 µM | - | [17] |

| PySb | Zn²⁺ | Ethanol | 2.39 x 10⁻⁸ M | 1:2 | [6] |

| PySb | Al³⁺ | DMSO | - | - | [6] |

Application in Biological Imaging

Certain 1-pyrenamine-based probes can be used for the detection and imaging of metal ions in living cells due to their cell permeability and low cytotoxicity.

Protocol: Live Cell Imaging of Fe³⁺

This protocol provides a general guideline for imaging intracellular Fe³⁺ using a pyrene-based fluorescent probe.[16]

Materials:

-

HeLa cells or other suitable cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS).

-

FeCl₃ solution.

-

Stock solution of the pyrene-based sensor in DMSO.

-

Fluorescence microscope.

Procedure:

-

Culture HeLa cells on glass coverslips in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

-

To load the cells with iron, treat them with a solution of FeCl₃ (e.g., 10 µM) in PBS for 30 minutes.

-

Wash the cells three times with PBS to remove excess iron.

-

Incubate the cells with the pyrene-based sensor (e.g., 10 µM) for 30 minutes.

-

Wash the cells with PBS to remove any remaining sensor.

-

Acquire fluorescence images of the cells using a fluorescence microscope with appropriate filter sets for pyrene excitation and emission.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in these application notes.

Caption: "Turn-on" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET).

Caption: "Turn-off" fluorescence mechanism via energy or electron transfer to a paramagnetic metal ion.

Caption: General experimental workflow for synthesis and application of a 1-pyrenamine-based sensor.

References

- 1. mdpi.com [mdpi.com]